molecular formula C26H51O3 * B077514 Isooctyl epoxyoctadecanoate CAS No. 11087-88-0

Isooctyl epoxyoctadecanoate

Cat. No. B077514
CAS RN: 11087-88-0
M. Wt: 410.7 g/mol
InChI Key: ABXXXZLVKKIAGK-UHFFFAOYSA-N
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Description

Isooctyl epoxyoctadecanoate (IOEO) is a biodegradable and biocompatible compound that has gained attention in the scientific community due to its potential applications in various fields. IOEO is a type of fatty acid ester, which is synthesized by the reaction of isooctyl alcohol and epoxy stearic acid.

Scientific Research Applications

Isooctyl epoxyoctadecanoate has been widely studied for its potential applications in various fields, including biomedical, agricultural, and industrial. In biomedical applications, Isooctyl epoxyoctadecanoate has been investigated as a drug delivery system, wound healing agent, and tissue engineering scaffold. In agricultural applications, Isooctyl epoxyoctadecanoate has been studied as a pesticide and herbicide. In industrial applications, Isooctyl epoxyoctadecanoate has been used as a lubricant and plasticizer.

Mechanism Of Action

The mechanism of action of Isooctyl epoxyoctadecanoate is not fully understood. However, it is believed that Isooctyl epoxyoctadecanoate can interact with cell membranes and alter their properties. Isooctyl epoxyoctadecanoate can also form complexes with proteins and enzymes, affecting their activity. In addition, Isooctyl epoxyoctadecanoate can induce oxidative stress and inflammation, leading to cell damage.

Biochemical And Physiological Effects

Isooctyl epoxyoctadecanoate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Isooctyl epoxyoctadecanoate can enhance cell proliferation, migration, and differentiation. Isooctyl epoxyoctadecanoate can also modulate the expression of genes involved in cell signaling, apoptosis, and inflammation. In vivo studies have shown that Isooctyl epoxyoctadecanoate can improve wound healing, reduce inflammation, and enhance bone regeneration.

Advantages And Limitations For Lab Experiments

Isooctyl epoxyoctadecanoate has several advantages for lab experiments. It is biodegradable, biocompatible, and non-toxic, making it an ideal candidate for biomedical applications. Isooctyl epoxyoctadecanoate can also be easily synthesized and purified. However, Isooctyl epoxyoctadecanoate has some limitations. It is hydrophobic, which can limit its solubility in aqueous solutions. Isooctyl epoxyoctadecanoate can also undergo hydrolysis and oxidation, leading to the formation of byproducts.

Future Directions

There are several future directions for research on Isooctyl epoxyoctadecanoate. In biomedical applications, Isooctyl epoxyoctadecanoate can be further investigated as a drug delivery system for various drugs, including anticancer agents and antibiotics. Isooctyl epoxyoctadecanoate can also be studied as a scaffold for tissue engineering, particularly for bone and cartilage regeneration. In agricultural applications, Isooctyl epoxyoctadecanoate can be developed as a natural pesticide and herbicide, reducing the use of synthetic chemicals. In industrial applications, Isooctyl epoxyoctadecanoate can be explored as a lubricant and plasticizer, replacing petroleum-based products.
Conclusion:
In conclusion, Isooctyl epoxyoctadecanoate is a promising compound with potential applications in various fields. Its biodegradability, biocompatibility, and non-toxicity make it an attractive candidate for biomedical applications. Isooctyl epoxyoctadecanoate has several advantages for lab experiments, but also has some limitations. Future research on Isooctyl epoxyoctadecanoate can lead to the development of novel materials and products with improved properties and reduced environmental impact.

Synthesis Methods

Isooctyl epoxyoctadecanoate is synthesized by the reaction of isooctyl alcohol and epoxy stearic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux for several hours until the desired product is obtained. The purity of Isooctyl epoxyoctadecanoate can be improved by recrystallization or column chromatography.

properties

CAS RN

11087-88-0

Product Name

Isooctyl epoxyoctadecanoate

Molecular Formula

C26H51O3 *

Molecular Weight

410.7 g/mol

IUPAC Name

6-methylheptyl 8-(3-octyloxiran-2-yl)octanoate

InChI

InChI=1S/C26H50O3/c1-4-5-6-7-9-14-19-24-25(29-24)20-15-10-8-11-16-21-26(27)28-22-17-12-13-18-23(2)3/h23-25H,4-22H2,1-3H3

InChI Key

ABXXXZLVKKIAGK-UHFFFAOYSA-N

SMILES

CCCCCCCCC1C(O1)CCCCCCCC(=O)OCCCCCC(C)C

Canonical SMILES

CCCCCCCCC1C(O1)CCCCCCCC(=O)OCCCCCC(C)C

Other CAS RN

63181-89-5
11087-88-0

synonyms

isooctyl epoxyoctadecanoate

Origin of Product

United States

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